molecular formula C13H28N2O B1491339 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol CAS No. 1803610-16-3

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol

Cat. No.: B1491339
CAS No.: 1803610-16-3
M. Wt: 228.37 g/mol
InChI Key: QNZWMYOSKDNUTN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol is a synthetic alkylamine derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a molecular scaffold that combines a 4,4-dimethylpentan-2-ol chain with a 1-methylpiperidin-4-ylamino moiety, a structural motif present in various biologically active molecules . Such substituted alkylamine derivatives are frequently investigated for their potential as key intermediates or final compounds in the development of novel therapeutic agents, particularly in areas such as oncology and diseases involving angiogenesis . The presence of the piperidine ring, a common pharmacophore in drug discovery, suggests potential for central nervous system (CNS) activity and interaction with various enzymatic targets. Researchers value this compound for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug development programs. The compound is provided as a high-purity material suitable for research applications including biological screening, method development, and chemical synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4,4-dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2O/c1-13(2,3)9-12(16)10-14-11-5-7-15(4)8-6-11/h11-12,14,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZWMYOSKDNUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CNC1CCN(CC1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N-Methylpiperidine Intermediate

  • Starting from 4-piperidinone, N-methylation is achieved by reaction with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
  • This step yields N-methyl-4-piperidinone, which serves as a key intermediate for further elaboration.

Introduction of the Pentan-2-ol Side Chain with Geminal Dimethyl Groups

  • The pentan-2-ol backbone with 4,4-dimethyl substitution is constructed by addition of an aryllithium or organometallic reagent to N-methyl-4-piperidinone.
  • For example, aryllithium reagents prepared from appropriate bromo-substituted aromatics can be added to N-methyl-4-piperidinone at low temperature (−78 °C) to form tertiary alcohol intermediates.
  • Subsequent dehydration using acid catalysts (e.g., p-toluenesulfonic acid) in refluxing toluene affords tetrahydropyridine derivatives.
  • Reduction of the enamine intermediates with sodium borohydride yields the saturated alcohol moiety.

Reductive Amination to Attach the Amino Group

  • The key amino linkage is formed by reductive amination of the hydroxyl-containing intermediate with an aldehyde or ketone, such as 3-phenylpropanal, in the presence of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3).
  • This step proceeds under mild conditions (room temperature, inert atmosphere) and results in the formation of the secondary amine linkage connecting the piperidine and pentanol units.

Final Functional Group Modifications

  • Deprotection or demethylation steps may be conducted using boron tribromide or boron trichloride in methylene chloride to remove protecting groups or to modify phenyl ether substituents if present.
  • Purification is typically achieved by chromatographic methods (silica gel column chromatography) to isolate the desired compound with high purity.

Representative Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 N-Methylation Methyl iodide or dimethyl sulfate, base N-Methyl-4-piperidinone
2 Organolithium addition Aryllithium reagent, THF, −78 °C Tertiary alcohol intermediate (e.g., 13)
3 Dehydration p-Toluenesulfonic acid, refluxing toluene Tetrahydropyridine intermediate (e.g., 14)
4 Reduction Sodium borohydride Saturated alcohol intermediate (e.g., 15)
5 Reductive amination Aldehyde (e.g., 3-phenylpropanal), NaBH(OAc)3 Secondary amine linked compound (e.g., 17)
6 Deprotection Boron tribromide or boron trichloride Final compound: this compound

Note: The numbers in parentheses refer to intermediates as reported in related opioid receptor ligand syntheses, which share similar piperidine and amine functionalization strategies.

Research Findings and Optimization

  • The use of low temperatures (−78 °C) during organolithium addition is critical to control regioselectivity and avoid side reactions.
  • Acid-catalyzed dehydration must be carefully controlled to prevent over-elimination or polymerization.
  • Reductive amination using sodium triacetoxyborohydride is preferred due to its mildness and selectivity, minimizing over-reduction or side product formation.
  • Boron halide-mediated deprotection allows for clean removal of protecting groups without affecting sensitive amine or alcohol functionalities.
  • Chromatographic purification yields the final compound with purity suitable for pharmaceutical or biochemical applications.

Summary Table of Preparation Parameters

Parameter Optimal Condition/Value Notes
Organolithium addition −78 °C, THF solvent Ensures selective nucleophilic addition
Dehydration p-Toluenesulfonic acid, reflux in toluene Converts alcohol to alkene intermediate
Reduction Sodium borohydride, room temperature Reduces enamine to saturated amine-alcohol
Reductive amination NaBH(OAc)3, room temperature, inert atmosphere High selectivity for secondary amine formation
Deprotection Boron tribromide or trichloride, methylene chloride Removes protecting groups without side reactions
Purification Silica gel chromatography Achieves high purity for final compound

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biochemical studies, interacting with various biomolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The primary structurally related compound identified in the evidence is 4-Methyl-1-phenylpentan-2-ol (C₁₂H₁₈O, molecular weight: 178.27 g/mol) . Key structural differences include:

Property 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol 4-Methyl-1-phenylpentan-2-ol
Molecular Formula C₁₃H₂₈N₂O C₁₂H₁₈O
Molecular Weight 228.37 g/mol 178.27 g/mol
Key Functional Groups Secondary amine, hydroxyl, piperidine ring Hydroxyl, phenyl group
Substituents 4,4-dimethyl, 1-(1-methylpiperidin-4-yl)amino 4-methyl, 1-phenyl
Structural Implications:

In contrast, the phenyl group in 4-Methyl-1-phenylpentan-2-ol contributes to hydrophobicity, reducing aqueous solubility . The piperidine ring in the target compound introduces basicity (pKa ~8–10), whereas the phenyl-substituted compound lacks ionizable groups.

Lipophilicity :

  • The target compound’s two methyl groups and piperidine ring likely elevate its logP (estimated ~2.5–3.5), favoring membrane permeability. The phenyl-substituted compound may have a lower logP (~2.0–2.5) due to fewer alkyl groups .

Synthetic Utility: The amino alcohol motif in the target compound is common in chiral ligand design or as a precursor for bioactive molecules. The phenyl-substituted compound may serve as a fragrance intermediate or non-polar solvent .

Crystallographic Considerations

The SHELX software suite, widely used for small-molecule crystallography, could resolve structural features like hydrogen bonding between the target compound’s amine/hydroxyl groups and its piperidine ring conformation. Such analyses would clarify packing efficiency and stability, which are unreported in the evidence .

Biological Activity

4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol, also known by its CAS number 1803610-16-3, is a compound with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic uses.

  • Molecular Formula : C13H28N2O
  • Molecular Weight : 228.38 g/mol
  • Structure : The compound features a piperidine moiety which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit effects on the central nervous system (CNS). Its piperidine structure is commonly associated with neuroactive properties, suggesting potential applications in treating neurological disorders.

2. Antidepressant Activity

In a study assessing various piperidine derivatives, compounds similar to this compound demonstrated significant antidepressant-like effects in animal models. These findings suggest that the compound may modulate neurotransmitter systems involved in mood regulation.

3. Antinociceptive Properties

The compound has shown promise in pain management studies. Animal models indicated that it could reduce pain responses, potentially making it a candidate for analgesic development.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with various neurotransmitter receptors, including serotonin and norepinephrine receptors. This interaction may contribute to its antidepressant and analgesic effects.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Neuropharmacological Potential CNS effects noted
Antidepressant Significant antidepressant-like effects
Antinociceptive Reduced pain responses in animal models

Q & A

Q. What are the recommended synthetic routes for 4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Retrosynthetic analysis should prioritize the formation of the piperidine ring and subsequent amine coupling. For example, piperidine derivatives are often synthesized via reductive amination or nucleophilic substitution under controlled conditions. Reaction optimization includes:
  • Temperature control (e.g., maintaining 10–15°C during ammonia addition to prevent side reactions) .
  • Solvent selection (methanol is effective for dissolving intermediates and stabilizing reactive species) .
  • Monitoring reaction progress via HPLC to confirm completion, as demonstrated in similar syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves functional groups and stereochemistry (e.g., CDCl3 or DMSO-d6 as solvents) .
  • LC/MS : Validates molecular weight and purity (e.g., API-2000 LC/MS systems detect fragmentation patterns) .
  • HPLC : Ensures chromatographic purity, with gradient elution methods tailored to polar amine-containing compounds .

Q. What are the key solubility and stability parameters to consider when handling this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Solubility : Estimate logP using molecular weight (116.20 g/mol) and structural analogs . Prefer DMSO for stock solutions due to its compatibility with polar moieties.
  • Stability : Avoid prolonged exposure to moisture or light, as tertiary alcohols and amines are prone to oxidation . Store under inert gas at –20°C for long-term stability.

Advanced Research Questions

Q. How can computational chemistry tools predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine receptors), leveraging substitution patterns on the piperidine ring .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time, focusing on hydrogen bonding between the hydroxyl group and receptor active sites .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP or calcium flux measurements) .
  • Solvent Controls : Test DMSO or ethanol vehicle effects on assay outcomes, as solvent polarity may alter compound aggregation .

Q. What in vitro models are suitable for assessing the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Metabolic Stability : Use liver microsomes or hepatocytes to measure CYP450-mediated degradation, referencing protocols for similar piperidine derivatives .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration, critical for neuropharmacology studies .

Q. How does stereochemistry at specific chiral centers influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., cellulose-based columns) .
  • Activity Comparison : Test enantiomers in receptor-binding assays; shows that substitution position on the piperidine ring significantly impacts activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol
Reactant of Route 2
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4,4-Dimethyl-1-[(1-methylpiperidin-4-yl)amino]pentan-2-ol

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